Approximately 38.6-Fold Greater sEH Binding Affinity Compared to the Natural Product MMU
The target compound demonstrates substantially higher binding affinity for recombinant human sEH compared to 1,3-bis(4-methoxybenzyl)urea (MMU), the most abundant and potent sEH inhibitor isolated from Pentadiplandra brazzeana root. MMU is a close structural comparator because it shares the 4-methoxybenzyl urea substructure but lacks the (1r,4r)-cyclohexyl and 3-cyanopyrazin-2-yl-oxy modules [1]. The target compound's Ki of 1.40 nM represents an approximately 38.6-fold improvement over MMU's Ki of 54 nM [2].
| Evidence Dimension | Binding affinity (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (standard sEH inhibition assay) |
| Comparator Or Baseline | MMU (1,3-bis(4-methoxybenzyl)urea): Ki = 54 nM (radioactivity-based assay using [³H]-t-DPPO substrate) |
| Quantified Difference | Approximately 38.6-fold greater affinity (target compound Ki = 1.40 nM vs. MMU Ki = 54 nM) |
| Conditions | Target: recombinant human sEH expressed in baculovirus expression system; comparator: radioactivity-based assay with [³H]-t-DPPO as substrate [1][2] |
Why This Matters
This 38.6-fold potency gap quantifies the functional contribution of the (1r,4r)-cyclohexyl-cyanopyrazine module beyond the 4-methoxybenzyl urea core shared with MMU, directly informing procurement decisions where high target engagement is required.
- [1] BindingDB Entry BDBM408978. US10377744, Compound No. 1; US11123311, Compound 1; US11723929, Compound 1. Ki = 1.40 nM for human sEH (Bifunctional epoxide hydrolase 2). BindingDB, accessed May 2026. View Source
- [2] Kitamura, S. et al. (2015) 'Potent natural soluble epoxide hydrolase inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, quantification, and measurement of biological activities in vitro and in vivo.' PLoS ONE, 10(2), e0117438. MMU Ki = 54 nM against human sEH. View Source
